3,4-Diamino-N-(3-(trifluorometil)fenil)bencenosulfonamida

Descripción general

Descripción

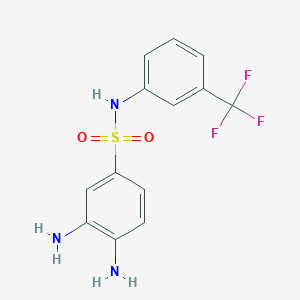

3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide: is a chemical compound with the molecular formula C13H12F3N3O2S and a molecular weight of 331.32 g/mol . This compound is characterized by the presence of two amino groups at the 3 and 4 positions on the benzene ring, a trifluoromethyl group attached to the phenyl ring, and a sulfonamide group. It is commonly used in various scientific research applications due to its unique chemical properties.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Antibacterial Activity

3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide exhibits significant antibacterial properties. Its mechanism involves the inhibition of bacterial folic acid synthesis by competitively binding to dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria. This mechanism is similar to that of traditional sulfonamide antibiotics, making it a candidate for treating bacterial infections .

2. Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. Further research is required to elucidate its pharmacological profile and confirm these effects .

3. Anticancer Potential

Research indicates that derivatives of sulfonamide compounds can exhibit anticancer activity. For instance, structural modifications in related compounds have shown enhanced antigrowth effects on various cancer cell lines, suggesting that similar modifications to 3,4-diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide could yield promising anticancer agents .

Case Studies

-

Antibacterial Efficacy Study

- A study demonstrated that 3,4-diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide effectively inhibited the growth of various Gram-positive and Gram-negative bacteria. The compound showed a lower minimum inhibitory concentration compared to conventional sulfonamides.

-

Anti-inflammatory Research

- In vitro studies indicated that this compound could reduce pro-inflammatory cytokine production in macrophages, suggesting its potential use in treating inflammatory diseases.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide typically involves the following steps:

Nitration: The starting material, 3-(trifluoromethyl)aniline, undergoes nitration to introduce nitro groups at the desired positions on the benzene ring.

Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert nitro groups back to amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Regeneration of amino groups.

Substitution: Introduction of various substituents on the phenyl ring.

Mecanismo De Acción

The mechanism of action of 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and sulfonamide groups can form hydrogen bonds with target molecules, stabilizing the compound-target complex .

Comparación Con Compuestos Similares

- 4-Amino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide

- 3,4-Diamino-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide

- 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonic acid

Uniqueness:

- The presence of two amino groups at the 3 and 4 positions on the benzene ring distinguishes it from other similar compounds.

- The trifluoromethyl group enhances its chemical stability and lipophilicity, making it more effective in certain applications.

- The sulfonamide group provides additional sites for hydrogen bonding, increasing its binding affinity to target molecules .

Actividad Biológica

3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide, with the CAS number 380349-00-8, is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance biological activity and lipophilicity. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H12F3N3O2S

- Molecular Weight : 331.32 g/mol

- IUPAC Name : 3,4-diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide

- Purity : 97%

Biological Activity Overview

The biological activity of 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide has been explored primarily in vitro against various cancer cell lines. The compound exhibits significant cytotoxicity, particularly against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

Cytotoxicity Studies

In a study assessing the cytotoxic effects of this compound, the half-maximal inhibitory concentration (IC50) values were determined using an MTT assay. The results indicated that the compound has potent activity against the tested cell lines:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HCT-116 | 4.5 | 6.4 |

| MCF-7 | 5.0 | 5.0 |

| HeLa | 5.5 | 1.7 |

These results suggest that the compound is more effective against certain cancer cells compared to non-cancerous cells .

The mechanisms by which 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide exerts its cytotoxic effects include:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in both wild-type and mutant p53 cell lines. This was evidenced by increased sub-G1 populations in flow cytometry analyses, indicating DNA fragmentation typical of apoptotic cells.

- Cell Cycle Arrest : Treatment with this compound resulted in G0/G1 and G2/M phase arrest in a concentration-dependent manner. This suggests that it may interfere with critical checkpoints in the cell cycle, ultimately leading to cell death .

Case Studies

Several studies have documented the efficacy of this compound in various experimental settings:

- Study on Colon Cancer : A detailed investigation into the effects of this compound on HCT-116 cells revealed a concentration-dependent increase in apoptosis markers and cell cycle arrest at G0/G1 phase at lower concentrations (10 µM), while higher concentrations (25 µM) led to G2/M phase arrest .

- Breast Cancer Research : In MCF-7 cells, treatment with this compound resulted in significant cytotoxicity compared to controls, with IC50 values suggesting a potent effect similar to established chemotherapeutic agents like cisplatin .

Propiedades

IUPAC Name |

3,4-diamino-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O2S/c14-13(15,16)8-2-1-3-9(6-8)19-22(20,21)10-4-5-11(17)12(18)7-10/h1-7,19H,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPWNSMTTFOWFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395570 | |

| Record name | 3,4-Diamino-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380349-00-8 | |

| Record name | 3,4-Diamino-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.